7-Aminoflunitrazepam-D7
Overview
Description
7-Aminoflunitrazepam-D7 is a deuterated analog of 7-aminoflunitrazepam, which is a major urinary metabolite of flunitrazepam. Flunitrazepam, commonly known by the trade name Rohypnol, is a benzodiazepine used for the treatment of severe insomnia and as a pre-anesthetic medication. The deuterated form, this compound, is primarily used as an internal standard in mass spectrometry for the quantification of 7-aminoflunitrazepam in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminoflunitrazepam-D7 involves the incorporation of deuterium atoms into the molecular structure of 7-aminoflunitrazepam This is typically achieved through organic synthesis techniques and isotope labeling methodsThe final step involves the conversion of flunitrazepam to this compound through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reagents to ensure the high purity and consistency of the final product. The compound is typically produced in liquid form, dissolved in acetonitrile, and packaged in ampules for use as a certified reference material .
Chemical Reactions Analysis
Types of Reactions
7-Aminoflunitrazepam-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives .
Scientific Research Applications
7-Aminoflunitrazepam-D7 has several scientific research applications, including:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of 7-aminoflunitrazepam in biological samples
Biology: Employed in forensic toxicology to detect the presence of flunitrazepam metabolites in biological specimens
Medicine: Utilized in clinical toxicology for monitoring drug levels in patients undergoing treatment with flunitrazepam
Industry: Applied in the development and validation of analytical methods for the detection of benzodiazepine metabolites in various matrices
Mechanism of Action
The mechanism of action of 7-Aminoflunitrazepam-D7 is similar to that of flunitrazepam. It binds nonspecifically to benzodiazepine receptors, including BNZ1, which mediates sleep, and BNZ2, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory. The deuterated form is used primarily as an internal standard and does not exert pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
7-Aminoclonazepam-D4: Another deuterated benzodiazepine metabolite used as an internal standard in mass spectrometry.
7-Aminonitrazepam: A non-deuterated analog used in similar applications.
Desalkylflurazepam: A metabolite of flurazepam used in forensic and clinical toxicology.
Uniqueness
7-Aminoflunitrazepam-D7 is unique due to its deuterium labeling, which enhances its stability and accuracy as an internal standard in mass spectrometry. This makes it particularly valuable in forensic and clinical applications where precise quantification of benzodiazepine metabolites is required .
Biological Activity
7-Aminoflunitrazepam-D7 is a deuterated derivative of 7-aminoflunitrazepam, which is a major metabolite of flunitrazepam, commonly known as Rohypnol. This compound has garnered attention due to its implications in forensic toxicology and its role as a potential marker for drug-facilitated sexual assault (DFSA). This article reviews the biological activity of this compound, focusing on its pharmacokinetics, detection methods, and case studies highlighting its relevance in clinical and forensic settings.
- Chemical Formula : C16H7D7FN3O
- Molecular Weight : 290.34 g/mol
- CAS Number : 879894-27-6
Pharmacokinetics
The pharmacokinetics of this compound are critical for understanding its biological activity. The compound is primarily detected in urine following the administration of flunitrazepam. Studies have shown that:
- Elimination Half-Life : 7-aminoflunitrazepam can be detected in urine for extended periods post-administration, with some studies indicating detection up to 28 days after a single dose of flunitrazepam .
- Peak Concentration : The highest concentrations of this metabolite are typically observed within the first 24 hours after drug intake .
Detection Methods
Detection of this compound is crucial for forensic analysis. Various analytical techniques have been employed:
As a benzodiazepine, this compound exerts its effects primarily through modulation of the GABA-A receptor. The mechanism involves:
- Binding Affinity : It binds to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA.
- CNS Effects : This results in increased chloride ion conductance, leading to sedation, anxiolysis, and muscle relaxation .
Case Study 1: Detection in Hair Samples
A study investigated the deposition of flunitrazepam and its metabolite in hair samples from ten volunteers after administration of a single dose. Results showed:
- Persistence : 7-aminoflunitrazepam was detectable in hair for up to 28 days post-administration.
- Concentration Range : Detected concentrations ranged from 0.6 to 8.0 pg/mg in hair samples collected at various intervals .
Case Study 2: Urine Analysis Following DFSA
In a clinical trial involving suspected DFSA cases, urine samples were analyzed for the presence of 7-aminoflunitrazepam:
- Detection Rates : The compound was detected in urine samples up to two weeks post-exposure, highlighting its potential as a biomarker for recent drug use.
- Quantitative Analysis : Concentrations varied significantly among subjects, with some showing levels exceeding 500 ng/mL shortly after administration .
Research Findings
Recent studies have focused on the biotransformation of flunitrazepam by gut bacteria, which can influence the concentration of metabolites like 7-aminoflunitrazepam:
Properties
IUPAC Name |
7-amino-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1D3,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDLGUFORGHGY-AAYPNNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)N)C([2H])([2H])[2H])F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024711 | |
Record name | 7-Aminoflunitrazepam-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879894-27-6 | |
Record name | 7-Aminoflunitrazepam-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 879894-27-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.